REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[C:4]#[N:5].[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>CN(C=O)C>[Cl:10][C:7]1[CH:8]=[CH:9][C:2]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[C:3]([CH:6]=1)[C:4]#[N:5]
|
Name
|
|
Quantity
|
2.994 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=C(C=C1)Cl
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Name
|
|
Quantity
|
7.616 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
is stirred for 4.5 h at 100° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the DMF is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between dichloromethane and saturated aq. sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers are dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C#N)C1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |